Cas no 13795-24-9 (Benzyl 4-Nitrophenyl Carbonate)

Benzyl 4-Nitrophenyl Carbonate is a reactive carbonate ester commonly employed as a versatile intermediate in organic synthesis. Its key advantages include its utility as a benzyloxycarbonyl (Cbz) protecting group reagent for amines and alcohols, offering selective protection under mild conditions. The 4-nitrophenoxy leaving group enhances reactivity, facilitating efficient acylation reactions. This compound is particularly valued for its stability and ease of handling in peptide synthesis and other applications requiring temporary protection strategies. Its crystalline solid form ensures consistent purity, making it suitable for precise stoichiometric use in complex transformations. The product is widely utilized in pharmaceutical and fine chemical research.
Benzyl 4-Nitrophenyl Carbonate structure
13795-24-9 structure
商品名:Benzyl 4-Nitrophenyl Carbonate
CAS番号:13795-24-9
MF:C14H11NO5
メガワット:273.2408
MDL:MFCD00007323
CID:152240
PubChem ID:87566586

Benzyl 4-Nitrophenyl Carbonate 化学的及び物理的性質

名前と識別子

    • Benzyl (4-nitrophenyl) carbonate
    • Carbonic Acid Benzyl 4-Nitrophenyl Ester
    • Benzyl p-nitrophenyl carbonate
    • NSC 171047
    • p-Nitrophenyl benzyl carbonate
    • BENZYL 4-NITROPHENYL CARBONATE
    • 4-Nitrophenyl benzyl carbonate
    • carbonicacid,4-nitrophenylphenylmethylester
    • Carbonic acid, 4-nitrophenyl phenylmethyl ester
    • Carbonic acid, benzyl p-nitrophenyl ester
    • QIXRWIVDBZJDGD-UHFFFAOYSA-N
    • QIXRWIVDBZJDGD-UHFFFAOYSA-
    • NSC171047
    • B
    • UNII-LYB2FT7YBK
    • DTXSID1065637
    • MFCD00007323
    • C93419
    • FT-0636962
    • CS-0156216
    • J-007083
    • AKOS015840330
    • SY112051
    • NSC-171047
    • SCHEMBL1714950
    • Benzyl 4-nitrophenyl carbonate, 99%
    • 13795-24-9
    • (4-Nitrophenyl)phenylmethyl carbonate
    • InChI=1/C14H11NO5/c16-14(19-10-11-4-2-1-3-5-11)20-13-8-6-12(7-9-13)15(17)18/h1-9H,10H2
    • C1591
    • (4-nitrophenyl) phenylmethyl carbonate
    • Benzyl (p-nitrophenyl) carbonate
    • DS-16262
    • AKOS015889530
    • LYB2FT7YBK
    • DB-042406
    • Carbonic Acid 4-Nitrophenyl Phenylmethyl Ester; Carbonic Acid Benzyl p-Nitrophenyl Ester; 4-Nitrophenyl Benzyl Carbonate; Benzyl p-Nitrophenyl Carbonate; NSC 171047; p-Nitrophenyl Benzyl Carbonate
    • Benzyl 4-Nitrophenyl Carbonate
    • MDL: MFCD00007323
    • インチ: 1S/C14H11NO5/c16-14(19-10-11-4-2-1-3-5-11)20-13-8-6-12(7-9-13)15(17)18/h1-9H,10H2
    • InChIKey: QIXRWIVDBZJDGD-UHFFFAOYSA-N
    • ほほえんだ: O(C(=O)OC1C([H])=C([H])C(=C([H])C=1[H])[N+](=O)[O-])C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H]

計算された属性

  • せいみつぶんしりょう: 273.06400
  • どういたいしつりょう: 273.06372245g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 20
  • 回転可能化学結合数: 5
  • 複雑さ: 327
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 81.4

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.326±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 75.0 to 79.0 deg-C
  • ふってん: 438.3±45.0 °C at 760 mmHg
  • フラッシュポイント: 196.4±30.7 °C
  • ようかいど: ほとんど溶けない(0.046 g/l)(25ºC)、
  • PSA: 81.35000
  • LogP: 3.83360
  • ようかいせい: 未確定

Benzyl 4-Nitrophenyl Carbonate セキュリティ情報

Benzyl 4-Nitrophenyl Carbonate 税関データ

  • 税関コード:2920909090
  • 税関データ:

    中国税関コード:

    2920909090

    概要:

    2920909090他の無機エステル(ハロゲン化水素のエステルを含まない)(その塩及びそのハロゲン化、スルホン化、硝化及び亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2920909090非金属の他の無機酸のエステル(ハロゲン化水素のエステルを除く)及びその塩、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

Benzyl 4-Nitrophenyl Carbonate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB139203-5 g
Carbonic acid benzyl 4-nitrophenyl ester, 95%; .
13795-24-9 95%
5 g
€145.60 2023-07-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1226856-100g
Benzyl (4-nitrophenyl) carbonate
13795-24-9 97%
100g
¥4680 2023-04-15
eNovation Chemicals LLC
D544815-10g
Benzyl 4-nitrophenyl carbonate
13795-24-9 95%
10g
$800 2024-06-05
TRC
B285485-100g
Benzyl 4-Nitrophenyl Carbonate
13795-24-9
100g
$ 942.00 2023-04-18
TRC
B285485-5g
Benzyl 4-Nitrophenyl Carbonate
13795-24-9
5g
$ 92.00 2023-04-18
Key Organics Ltd
DS-16262-10MG
Benzyl (4-nitrophenyl) carbonate
13795-24-9 >95%
10mg
£63.00 2025-02-08
Key Organics Ltd
DS-16262-10G
Benzyl (4-nitrophenyl) carbonate
13795-24-9 >95%
10g
£130.00 2025-02-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B86580-100g
Benzyl (4-nitrophenyl) carbonate
13795-24-9 97%
100g
¥4035.0 2022-04-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
C1591-5g
Benzyl 4-Nitrophenyl Carbonate
13795-24-9 96.0%(GC)
5g
¥810.0 2022-05-30
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B854571-5g
BENZYL 4-NITROPHENYL CARBONATE
13795-24-9 ≥96%
5g
438.30 2021-05-17

Benzyl 4-Nitrophenyl Carbonate 合成方法

Benzyl 4-Nitrophenyl Carbonate 関連文献

Benzyl 4-Nitrophenyl Carbonateに関する追加情報

Benzyl 4-Nitrophenyl Carbonate: A Versatile Reagent in Organic Synthesis and Medicinal Chemistry

Benzyl 4-nitrophenyl carbonate (CAS No. 13795-24-9) is a prominent organocarbonate derivative that has garnered significant attention in the fields of synthetic chemistry and pharmaceutical research. With its unique structural features and reactivity profile, this compound serves as a valuable building block for the construction of complex organic molecules, particularly in the development of bioactive compounds and functional materials. The molecule consists of a benzyl group (C₆H₅CH₂–) linked to a carbonate ester moiety (–O–CO–O–), with the carbonate oxygen connected to a 4-nitrophenyl substituent (p-NO₂C₆H₄–). This combination of aromatic nitro functionality and carbonate ester reactivity positions it as a strategic intermediate in diverse chemical transformations.

The structural versatility of Benzyl 4-nitrophenyl carbonate stems from its dual functional groups: the nitro group provides electrophilic character, while the carbonate ester offers nucleophilic attack opportunities under appropriate conditions. Recent studies have highlighted its role in cascade reactions, where sequential nucleophilic substitutions and elimination processes yield complex architectures with high atom efficiency. For instance, a 2023 study published in Organic Letters demonstrated its utility in one-pot syntheses of heterocyclic scaffolds relevant to antiviral drug candidates.

In terms of physical properties, this compound typically appears as a white crystalline solid with moderate solubility in common organic solvents such as dichloromethane or acetone but exhibits limited solubility in water due to its lipophilic benzene ring system. Its melting point (approximately 68–70°C) and thermal stability make it suitable for use under standard reaction conditions without requiring specialized equipment for handling.

The synthesis of Benzyl 4-nitrophenyl carbonate traditionally involves the reaction between benzyl alcohol and p-nitrophenol through an activated carbonate intermediate, often employing phosgene or carbonyldiimidazole as coupling agents. However, recent advancements have introduced greener methodologies utilizing metal-catalyzed cross-coupling strategies to enhance reaction efficiency while minimizing byproduct formation. These innovations align with industry trends toward sustainable chemical processes.

A critical application area lies within medicinal chemistry, where this compound functions as a protecting group precursor for amino acid derivatives and peptide analogs during drug discovery programs targeting neurodegenerative diseases such as Alzheimer's disease (AD). By temporarily masking reactive functionalities during multistep syntheses, researchers can achieve greater control over molecular architecture without compromising target specificity or biological activity profiles.

Emerging research also explores its potential beyond conventional applications through novel catalytic systems that enable selective C–O bond cleavage under mild conditions—a breakthrough reported by an international team at ETH Zurich in early 2024 using photoredox catalysis principles combined with nickel-based coordination complexes.

In industrial settings, quality control protocols emphasize rigorous characterization techniques including nuclear magnetic resonance spectroscopy (1H NMR), mass spectrometry (MS), and X-ray crystallography to confirm structural integrity before deployment into downstream processes involving high-throughput screening campaigns or pilot-scale manufacturing operations.

Safety data sheets (SDS) for this material recommend standard laboratory precautions given its potential irritant properties upon prolonged skin contact; however, no evidence suggests carcinogenicity or reproductive toxicity based on current toxicological assessments conducted according to OECD guidelines over past decade.

Ongoing investigations continue to uncover new reactivity patterns when combined with emerging classes of organocatalysts derived from chiral amino acids or metalloporphyrins—findings recently summarized at the International Symposium on Organic Synthesis held virtually across multiple time zones last quarter.

The economic impact associated with production scale-up remains an active area of interest among process chemists aiming to reduce costs through continuous flow reactor designs rather than batch-wise approaches traditionally employed at academic institutions prior to commercialization stages.

Looking ahead, integration into automated synthesis platforms equipped with machine learning algorithms promises accelerated identification of optimal reaction parameters tailored specifically for each application context—from agrochemical formulations requiring enhanced photostability up through biocompatible polymers designed for controlled release mechanisms within human physiology systems.

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